Trimebutine Plus Probiotics vs. Trimebutine Monotherapy: 5-Fold Superior Efficacy in IBS Treatment
Trimebutine demonstrates a unique capacity for synergistic efficacy enhancement when combined with probiotics, a property not established for comparator antispasmodics such as mebeverine or pinaverium. A systematic review and meta-analysis of 37 RCTs involving 4,360 IBS patients found that the combination of trimebutine with probiotics produced an overall response rate of 93.5% compared with 73.8% for trimebutine alone, yielding an odds ratio (OR) of 5.09 (95% CI: 4.19–6.20, p < 0.00001) [1]. Subgroup analysis further revealed that combination with compound Lactobacillus capsules achieved an OR of 16.03 (95% CI: 4.57–56.21, p < 0.0001) [1]. This magnitude of combinatorial efficacy gain is not documented for other GI antispasmodics, positioning trimebutine as a preferred base therapy in protocols evaluating probiotic augmentation strategies.
| Evidence Dimension | Overall treatment response rate (IBS symptom improvement) |
|---|---|
| Target Compound Data | Trimebutine + probiotics: 93.5% (2,177 patients) |
| Comparator Or Baseline | Trimebutine alone: 73.8% (2,183 patients) |
| Quantified Difference | Absolute difference: +19.7%; OR = 5.09 (95% CI: 4.19–6.20, p < 0.00001) |
| Conditions | Meta-analysis of 37 RCTs; 4,360 total IBS participants; treatment duration varied across studies |
Why This Matters
This evidence supports procurement of trimebutine for IBS research protocols where probiotic co-administration is planned, as no other antispasmodic has demonstrated comparable synergistic efficacy gains.
- [1] Yu QX, et al. Probiotics Combined With Trimebutine for the Treatment of Irritable Bowel Syndrome Patients: A Systematic Review and Meta-Analysis. J Gastroenterol Hepatol. 2025 Mar;40(3):677-691. doi: 10.1111/jgh.16858. PMID: 39780334. View Source
